molecular formula C20H18O6 B2393201 Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-40-0

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Cat. No.: B2393201
CAS No.: 869080-40-0
M. Wt: 354.358
InChI Key: KOVDXWNPVRVFPD-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is a chemical compound with the molecular formula C20H18O6. It is known for its unique structure, which includes a chromen-2-one core substituted with a methoxyphenyl group and an ethyl ester moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate typically involves the condensation of 4-methoxyphenylglyoxal with 7-hydroxy-4-methylcoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted aromatic compounds. These products are of interest for their potential biological activities and applications in material science .

Scientific Research Applications

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity, while the ester moiety facilitates its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and an ethyl ester moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-9-6-14-10-17(20(22)26-18(14)11-16)13-4-7-15(23-2)8-5-13/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDXWNPVRVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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